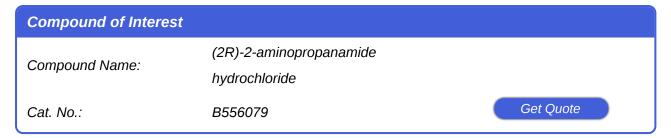


Spectroscopic Profile of L-Alaninamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for L-alaninamide hydrochloride, a key intermediate in pharmaceutical synthesis. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for L-alaninamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for L-Alaninamide Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Assignment
~1.0 - 1.5	Doublet	-CH₃
~3.5 - 4.0	Quartet	-CH
~8.0 - 9.0	Broad Singlet	-NH₃ ⁺

Table 2: 13C NMR Spectroscopic Data for L-Alaninamide Hydrochloride



Chemical Shift (δ) ppm	Assignment
~15 - 20	-CH₃
~50 - 55	-CH
~170 - 180	-C=O

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for L-Alaninamide Hydrochloride

Wavenumber (cm ⁻¹)	Assignment
3000 - 3500 (broad)	N-H stretch (Ammonium group)
2800 - 3000	C-H stretch (Methyl and methine groups)
1650 - 1680	Amide I (C=O stretch)
1540 - 1650	Amide II (N-H bend and C-N stretch)

Mass Spectrometry (MS)

At present, detailed mass spectrometry data for L-alaninamide hydrochloride is not readily available in public literature. The molecular weight of the free base (L-alaninamide) is 88.11 g/mol . In a mass spectrum, one might expect to observe the protonated molecule [M+H]⁺ at m/z 89.12.

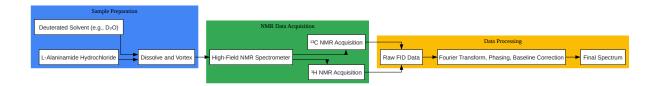
Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of amino acid hydrochlorides is outlined below. This procedure is based on the de novo crystal structure determination of L-alaninamide HCl using solid-state NMR.[1]





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NMR Experimental Workflow

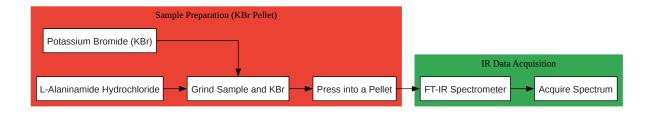
- Sample Preparation: A small quantity of L-alaninamide hydrochloride is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The concentration is typically in the range of 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition. The spectrometer is tuned and shimmed for the specific solvent and sample.
- ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired.
 Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required (e.g., 1024 or more). A wider spectral width (e.g., 200-250 ppm) is used to cover the entire range of carbon chemical shifts.
- Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to

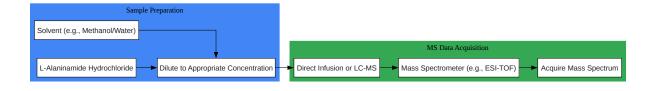


obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

The following protocol describes the preparation of a solid sample for FT-IR analysis.





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References



- 1. De novo crystal structure determination of L-alaninamide HCl by quadrupolar NMR crystallography guided crystal structure prediction (QNMRX-CSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
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